Ethyl 2-oxoheptanoate
Overview
Description
Ethyl 2-oxoheptanoate is an ester derived from heptanoic acid and ethanol. It is also known as Ethyl 7-Chloro-2-oxoheptanoate . The molecular formula is C9H16O3 .
Synthesis Analysis
The synthesis of Ethyl 2-oxoheptanoate involves several steps. A Grignard reaction is performed on 1-bromo-5-chloropentane and magnesium to obtain a Grignard reagent reaction solution. This is followed by a condensation reaction on the reaction solution and diethyl oxalate, and treatment to obtain a crude product of Ethyl 2-oxoheptanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxoheptanoate is characterized by a molecular formula of C9H16O3 .
Chemical Reactions Analysis
The preparation of Ethyl 2-oxoheptanoate involves a series of chemical reactions, including a Grignard reaction, a condensation reaction, and a hydrolysis reaction .
Physical And Chemical Properties Analysis
Ethyl 2-oxoheptanoate is a liquid at room temperature . Its molecular weight is 172.22 g/mol.
Scientific Research Applications
Stereoselective Reduction of Carbonyl Compounds
Ethyl 2-oxoheptanoate has been used in the stereoselective reduction of carbonyl compounds. This process involves the use of the cell-free extract of the earthworm, Lumbricus rubellus, as a novel source of biocatalyst . The earthworm extract reduced ethyl 3-methyl-2-oxobutanoate to the corresponding alcohol with a high enantiomeric excess (91%, R-form) at 50 C in the presence of NADH . In particular, ethyl 2-oxoheptanoate was exclusively reduced to the corresponding ®-hydroxyl ester with a high enantiomeric excess (> 99%) .
Biocatalyst Activity of Entomogenous Fungi
Entomogenous fungi, such as tochukaso and related species, have been found to possess reducing activity toward various -keto esters, including ethyl 2-oxoheptanoate . The reduction of -keto esters by Isaria takamizusanesis NBRC100741 in the presence of L-glycine as an additive gave the corresponding -hydroxy esters with a high conversion ratio and excellent enantioselectivity .
Applications in Agriculture
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-oxoheptanoate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of Ethyl 2-oxoheptanoate with its potential targets and the resulting changes are areas of ongoing research.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-oxoheptanoate is currently unknown Factors such as temperature, pH, and the presence of other compounds could potentially affect its action
properties
IUPAC Name |
ethyl 2-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBGVMOKNNQVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471630 | |
Record name | Ethyl 2-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13088-50-1 | |
Record name | Ethyl 2-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the earthworm extract a unique biocatalyst for reducing ethyl 2-oxoheptanoate?
A: The cell-free extract of the earthworm, Lumbricus rubellus, exhibits remarkable stereoselectivity in reducing ethyl 2-oxoheptanoate. The research demonstrates that this extract, in the presence of NADH as a coenzyme, can exclusively reduce ethyl 2-oxoheptanoate to its corresponding (R)-hydroxyl ester with an enantiomeric excess greater than 99% []. This high selectivity is significant as it offers a route to obtain enantiomerically pure compounds, which is often crucial in pharmaceutical and fine chemical synthesis.
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